molecular formula C12H8N2O2 B2391267 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 309734-72-3

5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B2391267
CAS RN: 309734-72-3
M. Wt: 212.208
InChI Key: AINKNWCODGPLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound that contains a furan ring and an oxadiazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives often involves the reaction of hydrazine hydrate with various chalcones in the presence of ethanol . Another method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .


Molecular Structure Analysis

The molecular structure of “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives has been studied using X-ray diffraction analysis and computer methods . The crystal structure of these compounds often exhibits a monoclinic symmetry .


Chemical Reactions Analysis

The chemical reactions involving “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives are complex and can involve a variety of reactants and conditions . These reactions often result in the formation of new compounds with different properties and potential applications.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives can vary depending on the specific compound and its structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole, have been investigated for their antibacterial potential . Due to the rise in drug resistance to existing antimicrobial agents, researchers are exploring novel compounds. The furan nucleus is essential in the search for new antibacterial drugs. Investigating the antibacterial activity of this compound against both gram-positive and gram-negative bacteria is crucial.

Urease Inhibition

Urease inhibitors play a role in managing conditions related to urea metabolism. Furan derivatives, including 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole, have been evaluated for their urease inhibition potential. Researchers investigate their efficacy and safety compared to existing urease inhibitors .

Other Therapeutic Applications

Beyond the mentioned fields, researchers explore furan-phenyl-oxadiazole’s effects on other biological processes. These include potential applications in anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-anxiety treatments . Further studies are needed to uncover additional therapeutic benefits.

Safety and Hazards

The safety and hazards associated with “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives can also vary. Some compounds may be classified as low-toxic substances , while others may be toxic and potentially carcinogenic .

properties

IUPAC Name

5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-12(16-14-11)10-7-4-8-15-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINKNWCODGPLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole

Synthesis routes and methods

Procedure details

Benzamide oxime (2.00 g, 14.7 mmol) and a 40% aqueous solution of benzyltrimethylammonium hydroxide (100 uL) were combined in 2-methyltetrahydrofuran (20 mL) and water (2 mL). The solution was warmed to 50° C. and 50% aqueous solution of sodium hydroxide (1.52 g, 19.1 mmol) and 2-furoyl chloride (2.00 g, 15.3 mmol) were added dropwise simultaneously over 10 min. The pot temperature rose to 74° C. The mixture was stirred at 60° C. for 48 hours and the solids dissolved. The mixture was cooled to room temperature and poured into water (25 mL). The 2-methyltetrahydrofuran was removed at reduced pressure and solids formed in the aqueous solution. The solids were collected by vacuum filtration. 3-phenyl-5-(2-furanyl)-1,2,4-oxadiazole (2.33 g, 9.5 mmol) was obtained as a white solid. (64% yield).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.52 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.